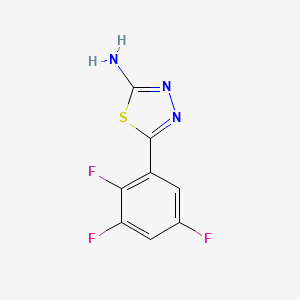
5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of trifluorophenyl groups in the structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3,5-trifluoroaniline with thiocarbonyl diimidazole. The reaction is carried out under reflux conditions in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or amine derivative.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The compound can inhibit or activate enzymes, alter gene expression, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trifluorophenylboronic acid
- 2,3,5-Trifluorophenylacetonitrile
- 3-(2,3,5-Trifluorophenyl)propionic acid
Uniqueness
Compared to similar compounds, 5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties. The presence of the trifluorophenyl group further enhances its reactivity and stability, making it a versatile compound for various applications.
Biological Activity
5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects based on recent research findings.
- Molecular Formula : C8H4F3N3S
- CAS Number : 3026696-77-2
- Structure : The compound features a thiadiazole ring with a trifluorophenyl substituent, which is significant for its biological activity due to the electron-withdrawing nature of the fluorine atoms.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound.
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells via the caspase pathway. This pathway is crucial for programmed cell death and is often dysregulated in cancer .
- It also acts as an inhibitor of key enzymes involved in cancer cell proliferation such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .
-
In Vitro Studies :
- In MTT assays involving various cancer cell lines (e.g., PC3 prostate cancer and MCF7 breast cancer), compounds derived from thiadiazoles exhibited significant cytotoxicity with IC50 values indicating potent anti-proliferative effects .
- For instance, a related compound demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of exposure .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties:
- Cytotoxicity Testing :
- Case Studies :
| Microorganism | Zone of Inhibition (mm) | Concentration (μg/disk) | Reference |
|---|---|---|---|
| E. coli | 15 | 500 | |
| Salmonella typhi | 19 | 500 |
Toxicological Studies
In addition to its therapeutic potential, the toxicity profile of this compound has been evaluated using Daphnia magna as a model organism:
Properties
Molecular Formula |
C8H4F3N3S |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
5-(2,3,5-trifluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H4F3N3S/c9-3-1-4(6(11)5(10)2-3)7-13-14-8(12)15-7/h1-2H,(H2,12,14) |
InChI Key |
XKOFZGQUIZHNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=NN=C(S2)N)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















